molecular formula C13H23NO3 B1343376 tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate CAS No. 203662-48-0

tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B1343376
CAS No.: 203662-48-0
M. Wt: 241.33 g/mol
InChI Key: NADWHBFAGOIEAE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 203662-48-0) is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol , this compound is characterized by its spirocyclic architecture, which provides three-dimensional structural complexity and rigidity . This rigidity is prized for its ability to orient peripheral substituents in defined spatial arrangements, enabling the systematic exploration of chemical space and the study of structure-activity relationships (SAR) . The molecule features a tert-butoxycarbonyl (Boc) protected amine and a hydroxymethyl group, offering two points of orthogonal diversification for parallel synthesis, making it a versatile scaffold for the creation of compound libraries intended for biological screening . Scaf-folds with high sp3 carbon content, such as this one, are essential for developing compounds that effectively probe three-dimensional biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-5-4-13(9-14)6-10(7-13)8-15/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADWHBFAGOIEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a precursor containing the azaspiro[3.4]octane core with a carboxylate group protected as a tert-butyl ester. The hydroxymethyl group at the 2-position is introduced via a formaldehyde addition under basic conditions. The overall synthetic route can be summarized as follows:

  • Step 1: Formation of tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
    This intermediate is prepared by cyclization reactions involving nitrogen-containing precursors and appropriate ring-forming reagents.

  • Step 2: Hydroxymethylation
    The key step involves reacting the above intermediate with formaldehyde in a basic medium, leading to the selective introduction of the hydroxymethyl group at the 2-position of the azaspiro ring system.

  • Step 3: Purification and isolation
    The product is isolated typically by crystallization or chromatographic techniques to achieve high purity (>97%).

Detailed Reaction Conditions

Step Reagents & Conditions Description Outcome
1 Starting azaspiro precursor, acid/base catalyst Cyclization to form spirocyclic core tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
2 Formaldehyde, base (e.g., NaOH or K2CO3), solvent (e.g., THF or MeOH), room temperature to mild heating Hydroxymethylation at 2-position This compound
3 Purification by recrystallization or chromatography Isolation of pure compound >97% purity product

Mechanistic Insights and Reaction Analysis

Hydroxymethylation Mechanism

The hydroxymethylation proceeds via nucleophilic attack of the azaspiro nitrogen or adjacent carbon on the electrophilic formaldehyde carbon under basic conditions, forming a hydroxymethyl substituent. The base deprotonates the intermediate to stabilize the addition product.

Functional Group Transformations

The hydroxymethyl group introduced can undergo further chemical transformations:

Reaction Type Reagents Possible Products
Oxidation Potassium permanganate, chromium trioxide Conversion to aldehyde or carboxylic acid derivatives
Reduction Lithium aluminum hydride, sodium borohydride Reduction to alcohol or alkane derivatives
Substitution Alkyl halides, sulfonates Formation of substituted ethers or esters

Summary Table of Preparation Methods

Parameter Description
Starting Material tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
Key Reagent Formaldehyde
Reaction Medium Basic aqueous or alcoholic solution (e.g., NaOH in MeOH or THF)
Temperature Range Room temperature to mild heating (25–60 °C)
Reaction Time Several hours (typically 2–6 hours)
Purification Techniques Recrystallization, column chromatography
Product Purity ≥97%
Yield Moderate to high (dependent on reaction optimization)

Research Findings and Literature Data

  • The compound’s preparation has been reported in various research articles and chemical supplier data, emphasizing the hydroxymethylation step as critical for functionalization.
  • The spirocyclic core formation is generally achieved via cyclization of nitrogen-containing precursors, which is a well-established synthetic strategy in azaspiro chemistry.
  • The hydroxymethyl group’s presence allows for further derivatization, making this compound a valuable intermediate in medicinal chemistry and organic synthesis.
  • Oxidation and reduction reactions on the hydroxymethyl group have been studied to generate diverse derivatives for biological activity screening.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could yield alcohol or alkane derivatives.

Scientific Research Applications

tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the spiro structure provides a rigid framework that can influence binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position

  • Hydroxymethyl at Position 2 vs. 8 : The target compound’s hydroxymethyl group at position 2 may confer distinct hydrogen-bonding capabilities compared to the 8-substituted analog (CAS 129321-82-0). Positional differences influence steric interactions and solubility, impacting bioavailability in drug candidates .
  • Hydroxymethyl vs. Oxo at Position 2 : The 2-oxo derivative (CAS 203661-71-6) is electrophilic, enabling reactions like nucleophilic additions or Suzuki couplings, whereas the hydroxymethyl group offers opportunities for oxidation or esterification .

Ring Size and Heteroatoms

  • Spiro[3.4]octane vs.
  • Diaza vs. Monoaza Systems: The diaza derivative (CAS 1352926-14-7) introduces additional hydrogen-bonding sites, which may improve binding affinity in receptor-targeted compounds .

Biological Activity

tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS Number: 203662-48-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

Molecular Formula: C13_{13}H23_{23}NO3_3
Molecular Weight: 241.33 g/mol
Purity: Minimum 97%
Storage Conditions: Room temperature

The compound features a spirocyclic structure, which is known to influence its biological interactions and pharmacological properties.

Research on related compounds suggests that the biological activity of this compound may involve interactions with various biochemical pathways. These interactions can include modulation of enzyme activity, receptor binding, and cellular signaling pathways.

Antioxidant Activity

One area of interest is the compound's potential antioxidant properties. Studies indicate that related spirocyclic compounds can scavenge free radicals and reduce oxidative stress in cell models. For instance, compounds that share structural similarities with this compound have demonstrated protective effects against oxidative damage in liver cells (HepG2) induced by tert-butyl hydroperoxide (tBHP) .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines. Preliminary data suggest that it may exhibit selective cytotoxic effects, potentially making it a candidate for further development in cancer therapy. Specific studies have highlighted the ability of similar compounds to induce apoptosis in cancer cells while sparing normal cells .

Neuroprotective Effects

Emerging evidence suggests that spirocyclic compounds could possess neuroprotective properties. Research indicates that these compounds may mitigate neuronal damage through anti-inflammatory mechanisms and by enhancing cellular resilience against stressors such as oxidative stress .

Study 1: HepG2 Cell Line Protection

A study investigated the protective effects of related spirocyclic compounds against oxidative stress-induced apoptosis in HepG2 cells. The results showed that these compounds significantly improved cell viability and reduced markers of apoptosis when cells were pre-treated with the compound before exposure to tBHP .

Study 2: Selective Cytotoxicity Against Cancer Cells

In another study, a series of spirocyclic compounds were tested for their cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The findings indicated that certain derivatives exhibited potent anti-cancer activity, leading to further investigation into their mechanisms of action and potential therapeutic applications .

Data Summary Table

Property Value
Molecular FormulaC13_{13}H23_{23}NO3_3
Molecular Weight241.33 g/mol
CAS Number203662-48-0
PurityMinimum 97%
Potential ActivitiesAntioxidant, Cytotoxic, Neuroprotective

Q & A

Basic: How can researchers optimize the enzymatic synthesis of this spirocyclic compound to achieve high enantiomeric excess (ee)?

Methodological Answer:
Enzymatic reduction using ketoreductases (e.g., Codex® KRED-P3-G09) in a buffered system (pH 7.5 with 2 mM MgCl₂) is a validated approach. Key steps include:

  • Substrate Preparation : Dissolve the ketone precursor (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) in 2-propanol at 50°C to ensure solubility .
  • Reaction Monitoring : Use periodic sampling with 1^1H NMR or supercritical fluid chromatography (SFC) on chiral columns (e.g., Chiralpak AD-3) to track conversion and ee. For example, SFC with a CO₂/methanol-ammonia gradient can achieve >99% ee .
  • NADP+ Cofactor Regeneration : Add 2-propanol as a sacrificial substrate to maintain catalytic cycling .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl₃) is essential for verifying substituent positions (e.g., hydroxymethyl group at δ 3.87 ppm as an AB quartet) and spirocyclic backbone integrity .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming stereochemistry and bond angles in the azaspiro[3.4]octane core .
  • Chiral Chromatography : SFC or HPLC with chiral columns ensures enantiopurity, especially after enzymatic synthesis .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .
  • Spill Management : Absorb spills with diatomaceous earth or inert adsorbents. Avoid water rinsing to prevent environmental contamination .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

  • Validate Computational Models : Compare density functional theory (DFT) calculations (e.g., bond dissociation energies) with kinetic data from time-resolved NMR or mass spectrometry. For example, discrepancies in ring-opening reactivity may arise from solvent effects not accounted for in simulations .
  • Cross-Platform Data Correlation : Use high-resolution mass spectrometry (HRMS) to confirm intermediate structures during reaction optimization .
  • Collaborative Refinement : Iteratively adjust computational parameters (e.g., solvation models) based on experimental outcomes .

Advanced: What strategies are effective for enantioselective functionalization of the azaspiro[3.4]octane scaffold?

Methodological Answer:

  • Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., tert-butyl carbamates) during spirocycle formation, followed by selective deprotection .
  • Asymmetric Catalysis : Use chiral phosphine ligands or organocatalysts to control stereochemistry during cyclization or alkylation steps. For example, phosphine-catalyzed cycloisomerization can yield densely substituted pyrrolidones with high stereocontrol .
  • Dynamic Kinetic Resolution (DKR) : Combine enzymatic reduction (e.g., KREDs) with racemization catalysts to achieve high yields and ee in one pot .

Advanced: How should researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

  • Process Intensification : Optimize solvent systems (e.g., switch from dichloromethane to ethyl acetate for easier recycling) and reduce reaction steps via telescoping .
  • Scale-Up Enzymology : Use immobilized enzymes on solid supports to enhance stability and reuse in batch reactors .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .

Basic: What are the key considerations for chromatographic purification of this compound?

Methodological Answer:

  • Column Selection : Use silica gel with gradients of ethyl acetate/heptane (50–100% ethyl acetate) for non-polar intermediates. For polar derivatives, employ reverse-phase C18 columns with acetonitrile/water gradients .
  • Detector Sensitivity : UV detection at 210–254 nm is optimal for tert-butyl carbamate moieties .
  • Recrystallization : If chromatography fails, recrystallize from dichloromethane/heptane mixtures to remove impurities .

Advanced: How can researchers leverage X-ray crystallography to resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve light atoms (e.g., oxygen in hydroxymethyl groups) .
  • Refinement with SHELXL : Apply restraints for bond lengths/angles in the spirocyclic core and validate using R-factor convergence (<5%) and residual electron density maps .
  • Cross-Validation : Compare experimental data with computed crystal structures from software like Mercury or Olex2 .

Advanced: What methodologies are available for studying the compound’s metabolic stability in drug development?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism .
  • Isotope-Labeling : Synthesize 13^{13}C or 2^{2}H analogs to track metabolic pathways and identify labile positions (e.g., hydroxymethyl oxidation) .
  • Computational ADME Prediction : Tools like Schrödinger’s QikProp can estimate metabolic liability based on molecular descriptors .

Basic: How should researchers mitigate hazards associated with this compound’s acute toxicity?

Methodological Answer:

  • Risk Assessment : Review GHS classifications (e.g., H302 for oral toxicity) and implement engineering controls (e.g., fume hoods) .
  • First Aid Protocols : For skin contact, rinse with water for 15+ minutes; for ingestion, administer activated charcoal and seek medical attention .
  • Waste Disposal : Neutralize with inert adsorbents and dispose via licensed hazardous waste facilities to avoid environmental release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 2
tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

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